2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methyl group at the 2-position and an ethan-1-amine group attached to a thiophene ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution at the 2-Position: The methyl group is introduced at the 2-position of the indole ring using a Friedel-Crafts alkylation reaction.
Attachment of the Ethan-1-amine Group: The ethan-1-amine group is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate alkyl halide.
Formation of the Thiophene Ring: The thiophene ring is synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Final Coupling and Hydrochloride Salt Formation: The thiophene ring is coupled with the indole derivative through a reductive amination reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the nitrogen-containing groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethan-1-amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Reduced forms of the nitrogen-containing groups.
Substitution: Substituted derivatives at the ethan-1-amine group.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride: Lacks the methyl group at the 2-position of the indole ring.
2-(2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethan-1-amine hydrochloride: Contains a furan ring instead of a thiophene ring.
Uniqueness
Structural Features: The presence of both the methyl group at the 2-position of the indole ring and the thiophene ring makes it unique compared to similar compounds.
Biological Activity: The combination of these structural features may result in distinct biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S.ClH/c1-12-14(15-6-2-3-7-16(15)18-12)8-9-17-11-13-5-4-10-19-13;/h2-7,10,17-18H,8-9,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLBAIXWHIBLDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=CS3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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